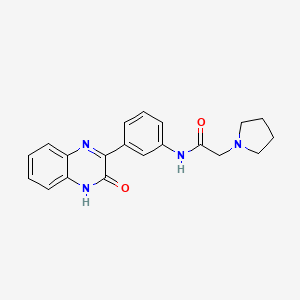
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide is a complex organic compound that features a quinoxaline ring, a phenyl group, and a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Ring: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the quinoxaline ring can be done using selective hydroxylation reactions.
Coupling with Phenyl Group: The quinoxaline derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Acylation: The final step involves the acylation of the phenyl group with 2-(pyrrolidin-1-yl)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反应分析
Types of Reactions
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents like Br2 or Cl2.
Major Products
Oxidation: Formation of a quinoxaline-3-one derivative.
Reduction: Formation of a dihydroquinoxaline derivative.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
科学研究应用
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
作用机制
The mechanism of action of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s quinoxaline ring can intercalate with DNA, while the phenyl and pyrrolidine groups can interact with protein targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide: Lacks the pyrrolidine moiety, which may affect its biological activity.
N-(3-(quinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide: Lacks the hydroxyl group, potentially altering its chemical reactivity and biological interactions.
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(morpholin-1-yl)acetamide: Contains a morpholine ring instead of pyrrolidine, which may influence its pharmacokinetic properties.
Uniqueness
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of both a hydroxyl group and a pyrrolidine moiety, which together contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
IUPAC Name |
N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-18(13-24-10-3-4-11-24)21-15-7-5-6-14(12-15)19-20(26)23-17-9-2-1-8-16(17)22-19/h1-2,5-9,12H,3-4,10-11,13H2,(H,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOYIHHQFOFFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2586967.png)
![N-[(4-hydroxyoxan-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B2586968.png)
![3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2586969.png)
![N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2586970.png)
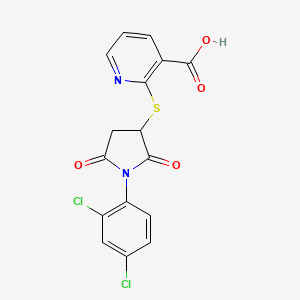
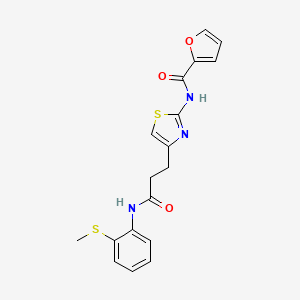
![2-{[5-(2-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2586976.png)
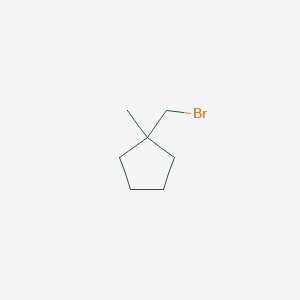
![N-(cyanomethyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2586978.png)
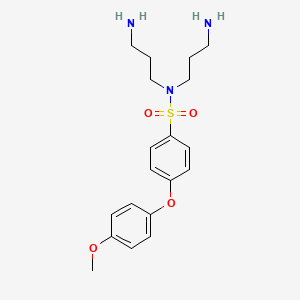
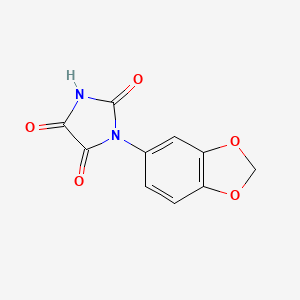
![ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2586982.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)
![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/new.no-structure.jpg)
